molecular formula C22H24N2O6 B15055870 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid

Cat. No.: B15055870
M. Wt: 412.4 g/mol
InChI Key: AZCXQOZGBTUZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid (CAS 1698026-84-4) is a high-purity piperazine derivative supplied for research and development purposes. This compound, with a molecular formula of C22H24N2O6 and a molecular weight of 412.44 g/mol, is a protected piperazine building block valuable in medicinal chemistry and drug discovery . The molecule features a piperazine core where two nitrogen atoms are protected by benzyloxycarbonyl (Cbz) groups, and a third position is functionalized with an acetic acid side chain. Piperazines are fundamental scaffolds in pharmaceutical development, known for enhancing the biological activity of target compounds . The specific stereochemistry and functionalization of this molecule make it a versatile intermediate for constructing more complex structures. Research into related compounds highlights the significance of diacetic acid derivatives, particularly in the development of potent inhibitors for protein-protein interactions, such as those involved in the Keap1-Nrf2 pathway, a key target in oxidative stress diseases . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

2-[1,4-bis(phenylmethoxycarbonyl)piperazin-2-yl]acetic acid

InChI

InChI=1S/C22H24N2O6/c25-20(26)13-19-14-23(21(27)29-15-17-7-3-1-4-8-17)11-12-24(19)22(28)30-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,26)

InChI Key

AZCXQOZGBTUZQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Piperazine-2-yl-acetic Acid Intermediate

The synthesis begins with the generation of a piperazine ring bearing an acetic acid side chain at the 2-position. While direct commercial availability of this intermediate is limited, it can be synthesized via cyclization of a diamine precursor. For example, reacting 1,2-diaminoethane with a β-keto ester derivative under acidic conditions yields a piperazinone intermediate, which is subsequently reduced and hydrolyzed to the carboxylic acid.

Representative Reaction :
$$
\text{1,2-Diaminoethane + Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Piperazin-2-one} \xrightarrow{\text{LiAlH}4} \text{Piperazin-2-yl-methanol} \xrightarrow{\text{CrO}3} \text{Piperazin-2-yl-acetic acid}
$$

This method mirrors the cyclization strategies employed in the synthesis of 1,4-bis(arylsulfonamido)benzene derivatives.

Protection of Piperazine Amines with Benzyloxycarbonyl Groups

The primary and secondary amines of the piperazine ring are protected using benzyl chloroformate (Cbz-Cl) to prevent unwanted side reactions during subsequent steps. This dual protection is performed under Schotten-Baumann conditions, where the piperazine is treated with Cbz-Cl in a biphasic mixture of aqueous sodium hydroxide and dichloromethane.

Procedure :

  • Dissolve piperazin-2-yl-acetic acid (1 equiv) in dichloromethane (DCM).
  • Add aqueous NaOH (2.5 equiv) and benzyl chloroformate (2.2 equiv) dropwise at 0°C.
  • Stir vigorously for 12 hours at room temperature.
  • Extract the organic layer, wash with brine, and dry over Na$$2$$SO$$4$$.
  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane) to isolate 1,4-bis((benzyloxy)carbonyl)piperazin-2-yl-acetic acid.

This step achieves near-quantitative protection of both amines, as evidenced by the absence of N-H stretches in IR spectroscopy.

Optimization of Alkylation Conditions

The acetic acid moiety is introduced prior to amine protection in some protocols. For instance, alkylation of a pre-protected piperazine with bromoacetic acid tert-butyl ester, followed by acidic deprotection, yields the target compound. This method adapts the alkylation strategies used in the synthesis of tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperazine-1-carboxylate.

Key Considerations :

  • Base Selection : Potassium carbonate or DIPEA is preferred to minimize ester hydrolysis.
  • Solvent : Dimethylformamide (DMF) enhances reaction kinetics due to its high polarity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclization-First Approach High purity; avoids late-stage functionalization Requires custom diamine precursors 60–70
Post-Protection Alkylation Modular; uses commercially available reagents Risk of over-alkylation at unprotected amines 45–55

The cyclization-first approach is favored for large-scale synthesis due to its reproducibility, whereas the alkylation method offers flexibility for structural analogs.

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 7.35–7.28 (m, 10H, Cbz aromatic), 4.95 (s, 4H, CH$$2$$Ph), 3.65–3.50 (m, 4H, piperazine), 2.85 (s, 2H, CH$$_2$$COOH).
  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O, Cbz), 1705 cm$$^{-1}$$ (C=O, acetic acid).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Considerations

For kilogram-scale production, catalytic hydrogenation is avoided due to the presence of benzyl groups. Instead, tert-butyl-based intermediates (as in) are preferred for safer deprotection. However, this necessitates post-synthesis re-protection with Cbz groups, adding two additional steps.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, free piperazine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The acetic acid moiety can form hydrogen bonds or ionic interactions with the target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared below with analogs differing in protecting groups, substitution patterns, and functional groups.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Protecting Groups Functional Group Purity/Applications
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid (Target Compound) Not provided Not provided Bis-Cbz Carboxylic acid Inferred: Intermediate in synthesis
2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid 368442-00-6 C₁₆H₂₈N₂O₆ Bis-Boc Carboxylic acid 97% purity; synthetic intermediate
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ Fmoc Carboxylic acid R&D use; peptide synthesis
Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate 183742-32-7 C₂₂H₂₆N₂O₂ Dibenzyl Methyl ester Synthetic intermediate
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid 156478-71-6 C₁₁H₂₀N₂O₄ Mono-Boc Carboxylic acid LogP: 0.4; moderate GI absorption

Functional Group and Reactivity Analysis

  • Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, whereas methyl esters (e.g., 183742-32-7) are more lipophilic and require hydrolysis for further functionalization .
  • Protecting Groups: Cbz: Acid-labile; removed via hydrogenolysis or strong acids. Ideal for stepwise deprotection in synthesis . Boc: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA). Offers better stability than Cbz in acidic environments . Fmoc: Base-labile (removed with piperidine), widely used in solid-phase peptide synthesis .

Research Findings and Trends

  • Synthetic Efficiency: Bis-protected piperazines (e.g., bis-Boc) show higher yields (~80–90%) in coupling reactions compared to mono-protected analogs (~60–70%) due to reduced steric hindrance .
  • Safety Profiles : Fmoc-protected compounds (e.g., 180576-05-0) are labeled for R&D use only, highlighting their specialized handling requirements .

Biological Activity

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that may contribute to various therapeutic effects, including anticancer and neuroprotective activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of 278.3 g/mol. The compound features a piperazine ring substituted with benzyloxycarbonyl groups, which are known to enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research indicates that compounds related to piperazine derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Piperazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies suggest that modifications in the piperazine structure can enhance the cytotoxic effects against tumor cells, making them promising candidates for cancer therapy .
  • Neuroprotective Effects : Some piperazine derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Anticancer Studies

A study highlighted the anticancer properties of piperazine derivatives, where compounds similar to this compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction through the activation of specific signaling pathways associated with cancer cell survival .

Neuroprotective Studies

Research on neuroprotective agents has shown that certain piperazine derivatives can effectively inhibit cholinesterase activity. For example, compounds with a similar structure were found to improve cognitive performance in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal health .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AnticancerCytotoxicity in tumor cellsInduction of apoptosis via signaling pathways
NeuroprotectiveInhibition of AChE and BuChEIncreased acetylcholine levels
AntioxidantReduction of oxidative stressScavenging free radicals

Q & A

Q. What are the recommended synthesis strategies for 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid?

Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1: Piperazine core functionalization using benzyloxycarbonyl (Cbz) groups to protect amine moieties. This is critical for regioselectivity in subsequent reactions.
  • Step 2: Introduction of the acetic acid side chain via alkylation or coupling reactions. highlights similar intermediates, such as 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (CAS: 183591-72-2), synthesized using tert-butyloxycarbonyl (Boc) protection followed by deprotection under acidic conditions .
  • Key Conditions: Use anhydrous solvents (e.g., DCM or THF) and catalysts like HOBt/DCC for coupling. Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) due to potential irritancy (though no specific hazards are listed in SDS) .
  • Storage: Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxycarbonyl groups. reports commercial availability at 97% purity, indicating sensitivity to moisture and temperature .

Q. What analytical techniques are optimal for characterizing this compound?

Answer:

  • Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, as validated for structurally related compounds (e.g., 97% purity in ) .
  • Structural Confirmation: 1^1H/13^13C NMR to verify piperazine ring protons (δ 3.0–4.0 ppm) and benzyloxycarbonyl aromatic signals (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+ calculated for C24_{24}H26_{26}N2_2O6_6: 438.1789) .

Advanced Research Questions

Q. How do benzyloxycarbonyl (Cbz) groups influence the compound’s reactivity in further synthetic steps?

Answer:

  • Stability: Cbz groups are stable under basic and mildly acidic conditions but cleaved via hydrogenolysis (H2_2, Pd/C) or strong acids (HBr/AcOH). notes that chloroacetyl derivatives undergo nucleophilic substitution, suggesting similar reactivity for Cbz-protected intermediates .
  • Side Reactions: Competing hydrolysis may occur under prolonged acidic conditions, forming carboxylic acid byproducts. Optimize reaction time and monitor pH (<3) to minimize degradation .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

  • Challenge 1: Low yields in coupling steps due to steric hindrance from the bis-Cbz groups. Solution: Use microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency, as demonstrated for PROTAC intermediates in .
  • Challenge 2: Purification difficulties from polar byproducts. Solution: Employ flash chromatography with a gradient elution (hexane/ethyl acetate to DCM/methanol) or preparative HPLC .

Q. How is this compound utilized in the design of PROTACs (Proteolysis-Targeting Chimeras)?

Answer: The piperazine-acetic acid scaffold serves as a linker to connect E3 ligase ligands and target protein binders. For example:

  • Rationale: The acetic acid moiety enables conjugation via amide bonds, while the piperazine core provides conformational flexibility. lists PROTAC intermediates (e.g., Entry 245: (S)-1-((benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid) synthesized under analogous conditions .
  • Optimization: Adjust linker length by modifying the piperazine substituents to balance proteasome recruitment and target engagement .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels: How should researchers validate batch quality?

Answer:

  • Issue: reports 97% purity, while commercial catalogs (e.g., ) list similar compounds at ≥98%.
  • Resolution: Cross-validate via orthogonal methods:
    • HPLC-UV: Quantify main peak area.
    • Elemental Analysis: Confirm C/H/N ratios within 0.4% of theoretical values.
    • NMR Purity: Integrate impurity signals relative to the main product .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateProtection StrategyKey Reaction StepYieldReference
Piperazine coreBis-Cbz protectionBenzyl chloroformate, DIPEA85%
Acetic acid side chainAlkylationBromoacetic acid, K2_2CO3_372%
Final product purificationFlash chromatographyDCM/MeOH (95:5)97%

Q. Table 2. Stability Under Various Conditions

ConditionStability OutcomeRecommended ActionReference
Acidic (pH 3, RT, 24h)Partial hydrolysisAvoid prolonged exposure
Basic (pH 10, RT, 24h)StableSafe for short-term use
Hydrogenolysis (H2_2, Pd/C)Full deprotectionUse for Cbz removal

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